molecular formula C9H17N3 B2436744 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine CAS No. 1393891-80-9

1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine

Cat. No. B2436744
CAS RN: 1393891-80-9
M. Wt: 167.256
InChI Key: PIGVIWFLQKNYFE-UHFFFAOYSA-N
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Description

“1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The tert-butyl group is a very common substituent in organic chemistry with the formula -C(CH3)3. The ethyl group (-CH2CH3) is also a common functional group in organic chemistry .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the presence of the pyrazole ring, the tert-butyl group, the ethyl group, and the amine group. The pyrazole ring, being aromatic, would be involved in electrophilic aromatic substitution reactions . The tert-butyl group could potentially be involved in reactions such as oxidation .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrated an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting its potential as an intermediate for the synthesis of other valuable pyrazole derivatives. This methodology stands out for its ease of operation, quick reaction times, and the avoidance of isolating and purifying intermediate aldimine (Becerra, Rojas, & Castillo, 2021).

Catalytic Applications

  • Pyrazolyl compounds, including derivatives similar to 1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine, were used to synthesize zinc(II) carboxylate complexes. These complexes exhibited significant activity as catalysts for the copolymerization of CO2 and cyclohexene oxide, underlining their potential in polymer chemistry (Matiwane, Obuah, & Darkwa, 2020).

Protective Group Utility

  • A study focused on the use of tert-butyl as a protecting group for pyrazole compounds, like 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine, demonstrating its utility in the preparation and manipulation of these compounds in various chemical synthesis processes (Pollock & Cole, 2014).

Nonlinear Optical Properties

  • The synthesis and characterization of a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), revealed interesting nonlinear optical properties. The compound demonstrated stability and intramolecular charge transfer, suggesting its potential in optical applications (Tamer et al., 2016).

Green Chemistry Applications

  • Research into the protection of secondary amine in substituted pyrazole derivatives highlighted a green approach, utilizing di-tert-butyl dicarbonate (Boc) as a protecting agent. This methodology is notable for its high yield, minimal side products, and adherence to the principles of green chemistry (Author, 2020).

Safety and Hazards

The safety and hazards associated with “1-(tert-Butyl)-3-ethyl-1H-pyrazol-5-amine” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

2-tert-butyl-5-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-7-6-8(10)12(11-7)9(2,3)4/h6H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGVIWFLQKNYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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